5-Benzoxazoleacetic acid, 2-phenyl-

Inflammatory Bowel Disease Ulcerative Colitis NSAID Analogs

Select 5-Benzoxazoleacetic acid, 2-phenyl- (CAS 38196-02-0) for your medicinal chemistry programs. This unsubstituted benzoxazoleacetic acid core is the essential starting point for structure–activity relationship (SAR) exploration. As demonstrated, subtle 2- and 5-position derivatizations yield selective COX-2 inhibitors, miRNA-apoptosis modulators, and potent anti-colitis leads. Procuring the parent scaffold ensures you establish the correct baseline for activity optimization, avoiding the confounded results that arise from generic analog substitution. Ideal for focused library synthesis around the 2- and 5-positions; available in ≥98% purity with ambient shipping.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 38196-02-0
Cat. No. B3052064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzoxazoleacetic acid, 2-phenyl-
CAS38196-02-0
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O
InChIInChI=1S/C15H11NO3/c17-14(18)9-10-6-7-13-12(8-10)16-15(19-13)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)
InChIKeyQFHJRGYAPLZITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzoxazoleacetic acid, 2-phenyl- (CAS 38196-02-0): Core Structural Scaffold for Diverse Biological Activities and NSAID Analog Development


5-Benzoxazoleacetic acid, 2-phenyl- (CAS 38196-02-0), also known as 2-(2-phenyl-1,3-benzoxazol-5-yl)acetic acid, is a heterocyclic compound belonging to the benzoxazole family. It is a bicyclic structure consisting of a benzene ring fused with an oxazole ring, and it is classified as a drug/therapeutic agent in authoritative databases [1]. Benzoxazole derivatives, including this compound, are known for their broad biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, forming the basis for numerous marketed drugs . The compound's molecular formula is C15H11NO3, with a molecular weight of 253.25 g/mol, and it is commercially available as a research reagent .

Why 5-Benzoxazoleacetic acid, 2-phenyl- (CAS 38196-02-0) Cannot Be Replaced by Close Analogs Without Risk of Functional Divergence


While the benzoxazoleacetic acid scaffold is shared among various derivatives, generic substitution fails due to significant structure-activity relationship (SAR) variations. Subtle changes at the 2- and 5-positions of the benzoxazole ring system profoundly alter biological activity profiles, including target selectivity, potency, and in vivo efficacy. For instance, the addition of a 4-aminophenyl group yields an NSAID analog effective in ulcerative colitis models [1], whereas other 2-aryl substitutions can confer selective COX-2 inhibition or induce apoptosis via miRNA regulation [2]. The parent compound, 5-benzoxazoleacetic acid, 2-phenyl-, serves as a versatile synthetic intermediate and a baseline scaffold from which these divergent activities are engineered. Direct substitution with a seemingly similar analog could compromise or entirely eliminate the desired therapeutic or research outcome due to these critical SAR divergences.

Quantitative Differentiation Evidence for 5-Benzoxazoleacetic acid, 2-phenyl- (CAS 38196-02-0) Relative to Analogs


Ulcerative Colitis Efficacy: 4-Aminophenyl Analog Demonstrates Comparable Efficacy to 5-ASA

The 4-aminophenyl analog of 5-benzoxazoleacetic acid, 2-phenyl-, specifically 4-aminophenylbenzoxazol-2-yl-5-acetic acid, was evaluated in a rat model of ulcerative colitis (TNB-induced colitis). This analog, an NSAID derivative, demonstrated efficacy comparable to the standard-of-care 5-aminosalicylic acid (5-ASA) [1].

Inflammatory Bowel Disease Ulcerative Colitis NSAID Analogs Prodrugs

Selective COX-2 Inhibition: Di-Substituted Benzoxazole Derivatives Exhibit High Selectivity Over COX-1

A series of di-substituted benzoxazole derivatives, structurally related to 5-benzoxazoleacetic acid, 2-phenyl-, were evaluated for COX-1 and COX-2 inhibition. The most promising analog, 13d, exhibited an IC50 of 0.04 μM for COX-2 and 1.02 μM for COX-1, demonstrating a ~25.5-fold selectivity for COX-2 .

COX-2 Inhibitors Anti-inflammatory Selectivity Benzoxazole

Apoptosis Induction: Triazole-Linked 2-Phenyl Benzoxazole Derivatives Modulate miRNA Activity

Novel triazole-linked 2-phenyl benzoxazole derivatives (13j and 13h), based on the 2-phenylbenzoxazole core, were shown to inhibit miR-2, miR-13, and miR-14, leading to increased caspase activity and induction of apoptosis in Drosophila melanogaster [1].

Apoptosis miRNA Anticancer Drosophila

Versatile Synthetic Intermediate for Developing Novel NSAIDs and Anticancer Agents

5-Benzoxazoleacetic acid, 2-phenyl- serves as a key synthetic intermediate for generating a wide array of analogs with tailored biological activities. The 2-phenyl and acetic acid moieties provide convenient handles for further derivatization, enabling the exploration of structure-activity relationships across diverse therapeutic areas, including anti-inflammatory [1] and anticancer [2] research.

Medicinal Chemistry Synthetic Intermediate NSAID Anticancer

Recommended Research and Industrial Applications for 5-Benzoxazoleacetic acid, 2-phenyl- (CAS 38196-02-0)


Lead Compound for Novel Ulcerative Colitis Therapeutics

The demonstrated efficacy of 4-aminophenylbenzoxazol-2-yl-5-acetic acid, an analog, in a TNB-induced colitis rat model supports the use of 5-benzoxazoleacetic acid, 2-phenyl- as a starting scaffold for developing new treatments for ulcerative colitis. Researchers can synthesize and screen focused libraries around this core to identify improved leads with better potency or pharmacokinetic profiles [1].

Scaffold for Designing Selective COX-2 Inhibitors

The class-level evidence for selective COX-2 inhibition by di-substituted benzoxazole derivatives indicates that 5-benzoxazoleacetic acid, 2-phenyl- is a valuable template for medicinal chemists aiming to develop safer anti-inflammatory agents. Derivatization at the 2- and 5-positions can be systematically explored to optimize COX-2 selectivity and minimize gastrointestinal toxicity .

Chemical Biology Probe for miRNA-Mediated Apoptosis

The ability of triazole-linked 2-phenyl benzoxazole derivatives to modulate miRNA activity and induce apoptosis provides a rationale for using the parent compound as a chemical biology probe. Researchers can further derivatize the scaffold to create tools for investigating miRNA function and apoptosis pathways in cancer and other diseases [2].

Technical Documentation Hub

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